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Compound of Interest

Compound Name: Glycerophosphoserine

Cat. No.: B1230283 Get Quote

These application notes provide detailed protocols for the extraction of total lipids, including

glycerophosphoserine, from brain tissue. The primary method described is the widely

adopted Folch method, with the Bligh-Dyer and a high-throughput Methyl-tert-butyl ether

(MTBE) method presented as common alternatives. These protocols are intended for

researchers, scientists, and drug development professionals working on lipidomics and

neuroscience.

Glycerophosphoserine is a member of the glycerophospholipid family, which are major

components of cell membranes in the brain. Accurate and efficient extraction is a critical first

step for their subsequent analysis by techniques such as mass spectrometry.

Data Presentation: Comparison of Lipid Extraction
Methods
The following table summarizes the key quantitative parameters for the three described

extraction methods.
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Parameter Folch Method Bligh-Dyer Method
High-Throughput
MTBE Method

Solvent System Chloroform:Methanol
Chloroform:Methanol:

Water

Methyl-tert-butyl

ether:Methanol

Initial Solvent to

Tissue Ratio (v/w)
20:1

Variable, adapted for

aqueous samples

~30:1 (for 10mg

tissue)

Solvent Composition

(v/v)

2:1

Chloroform:Methanol

1:2

Chloroform:Methanol

(initial)

3:1 Methanol:Internal

Standards

Phase Separation

Inducer

0.9% NaCl or Water

(0.2x solvent volume)

Addition of Chloroform

and Water

Not explicitly for

phase separation in

the same manner

Lipid-Containing

Phase

Lower (Chloroform)

Phase

Lower (Chloroform)

Phase
Upper (MTBE) Phase

Primary Application
General total lipid

extraction from tissues

Suitable for samples

with high water

content

High-throughput

lipidomics

Experimental Protocols
Primary Protocol: Modified Folch Method for Brain
Tissue Lipid Extraction
This protocol is a widely used method for the total extraction of lipids from brain tissue.

1. Materials and Reagents:

Brain tissue (fresh or frozen)

Chloroform (HPLC grade)

Methanol (HPLC grade)

0.9% Sodium Chloride (NaCl) solution or ultrapure water
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Tissue homogenizer (e.g., Dounce or Potter-Elvehjem) or a bead beater

Centrifuge capable of reaching at least 2000 rpm

Orbital shaker

Glass centrifuge tubes with solvent-resistant caps

Pasteur pipettes

Rotary evaporator or nitrogen stream evaporator

2. Sample Preparation:

If using frozen tissue, allow it to thaw on ice.

Weigh the desired amount of brain tissue (e.g., 100 mg).

On a cold surface, finely chop the tissue using a clean scalpel.

3. Extraction Procedure:

Place the minced tissue into a glass homogenizer or a bead beater tube.

Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the tissue (e.g., for 1 g of

tissue, add 20 mL of the solvent mixture).

Homogenize the tissue thoroughly until a uniform suspension is achieved.

Transfer the homogenate to a glass centrifuge tube and agitate on an orbital shaker for 15-

20 minutes at room temperature.

Centrifuge the homogenate to pellet the solid residue, or filter it through a funnel with folded

filter paper to recover the liquid phase.

To the recovered liquid, add 0.2 volumes of 0.9% NaCl solution (e.g., for 20 mL of solvent,

add 4 mL of NaCl solution).

Vortex the mixture for a few seconds to ensure thorough mixing.
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Centrifuge at a low speed (e.g., 2000 rpm) for 5-10 minutes to facilitate phase separation.

Two distinct phases will form: a lower chloroform phase containing the lipids and an upper

aqueous methanol phase.

Carefully remove the upper aqueous phase using a Pasteur pipette.

To wash the lipid-containing phase, add a small volume of a 1:1 (v/v) methanol:water mixture

to the interface, being careful not to disturb the lower phase, and re-centrifuge. Remove the

upper wash layer.

Collect the lower chloroform phase, which contains the total lipid extract, including

glycerophosphoserine.

Evaporate the solvent from the collected lower phase using a rotary evaporator or a gentle

stream of nitrogen.

The resulting dried lipid extract can be reconstituted in a suitable solvent for downstream

analysis.

Alternative Protocol 1: Bligh-Dyer Method
This method is particularly suitable for tissues with high water content and uses a different

initial solvent ratio.

1. Procedure:

For a sample containing approximately 1 mL of water (e.g., 1 g of homogenized tissue in 1

mL of buffer), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

Vortex the mixture for 10-15 minutes.

Add 1.25 mL of chloroform and mix for 1 minute.

Add 1.25 mL of water and mix for another minute.

Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

Collect the lower phase for further analysis.
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Alternative Protocol 2: High-Throughput MTBE Method
This method offers a safer and faster alternative to chloroform-based extractions and is

amenable to automation.

1. Procedure:

Place a small amount of pulverized brain tissue (e.g., 10 mg) into a 0.5 mL tube containing

ceramic beads.

Add 300 µL of ice-cold methanol, which may contain internal standards for quantification.

Homogenize using a bead beater (e.g., Precellys 24 at 6000 rpm, 2x30 seconds).

Add methyl-tert-butyl ether (MTBE) to extract the lipids.

Following phase separation, the lipids will be in the upper MTBE phase, which can be easily

collected. This method has been shown to be equivalent to the traditional Folch method for

the quantification of glycerophospholipids.
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Phase Separation

Start: Brain Tissue Sample

Homogenize in 20 volumes of
Chloroform:Methanol (2:1)

Agitate for 15-20 min

Centrifuge or Filter
to remove solid residue

Add 0.2 volumes of
0.9% NaCl solution

Liquid Phase

Vortex and Centrifuge
to separate phases

Collect Lower
(Chloroform) Phase

Upper Aqueous Phase
(Discard)

Optional: Wash interface with
Methanol:Water (1:1)

Evaporate Solvent
(Nitrogen stream or Rotovap)

End: Dried Lipid Extract
(contains Glycerophosphoserine)

Click to download full resolution via product page

Caption: Workflow of the Folch method for lipid extraction from brain tissue.
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To cite this document: BenchChem. [Application Notes and Protocols for the Extraction of
Glycerophosphoserine from Brain Tissue]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1230283#protocol-for-extracting-
glycerophosphoserine-from-brain-tissue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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